molecular formula C18H21N3O B1460850 N-(4-butoxybenzyl)-1H-indazol-5-amine CAS No. 864423-62-1

N-(4-butoxybenzyl)-1H-indazol-5-amine

Cat. No. B1460850
CAS RN: 864423-62-1
M. Wt: 295.4 g/mol
InChI Key: HUAITDRSOQNORV-UHFFFAOYSA-N
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Description

“N-(4-butoxybenzyl)-1H-indazol-5-amine” is a compound that likely contains an indazole core, which is a type of nitrogen-containing heterocycle, attached to a butoxybenzyl group . Indazoles are found in many biologically active compounds and are a focus of synthetic organic and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the indazole ring system attached to a butoxybenzyl group . The exact structure would depend on the specific locations of these attachments.


Chemical Reactions Analysis

The reactivity of “N-(4-butoxybenzyl)-1H-indazol-5-amine” would likely be influenced by the presence of the indazole ring and the butoxybenzyl group . These functional groups could potentially undergo a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-butoxybenzyl)-1H-indazol-5-amine” would be influenced by its molecular structure . For example, the presence of the polar amine and the nonpolar butoxybenzyl group could impact its solubility.

Scientific Research Applications

Synthesis and Structural Analysis

Studies on the synthesis of indazole derivatives, including the creation of tetracyclic heterocycles and indazoles via catalyst-free conditions and metal-catalyzed reactions, have been pivotal. These processes involve the combination of aromatic aldehydes, amines, and other reagents under specific conditions to yield compounds with potential biological activities. For instance, the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling demonstrates the efficiency and functional group tolerance of these methods (Wang & Li, 2016).

Antitumor and Anticancer Activities

Research into the antitumor and anticancer activities of indazole derivatives has shown promising results. A study synthesizing 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine highlighted its good antitumor activity against the Hela cell line, suggesting the potential therapeutic applications of similar compounds (叶姣 et al., 2015). Another study on 6-substituted aminoindazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors found that one compound exhibited potent anti-proliferative activity, further supporting the relevance of indazole derivatives in cancer treatment (Ngo Xuan Hoang et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target.

Safety and Hazards

Without specific information on “N-(4-butoxybenzyl)-1H-indazol-5-amine”, it’s difficult to provide accurate safety and hazard information . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-3-10-22-17-7-4-14(5-8-17)12-19-16-6-9-18-15(11-16)13-20-21-18/h4-9,11,13,19H,2-3,10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAITDRSOQNORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxybenzyl)-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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